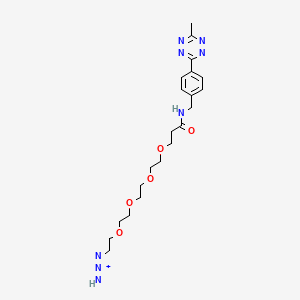

Methyltetrazine-amino-PEG4-azide

Description

Overview of Heterobifunctional Linkers in Contemporary Bioconjugation Strategies

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups, enabling the covalent connection of two distinct molecules. nih.govcreative-biolabs.com Unlike homobifunctional linkers, which have identical reactive ends, the asymmetry of heterobifunctional linkers allows for controlled, sequential reactions. creative-biolabs.comub.edu This specificity is crucial in bioconjugation for creating well-defined conjugates between biomolecules such as proteins, peptides, and nucleic acids. nih.govrsc.org

The design of a heterobifunctional linker typically includes two terminal functional groups connected by a spacer arm. pepdd.com The choice of reactive groups depends on the target functional groups present on the molecules to be conjugated. creative-biolabs.com For example, a common pairing is an amine-reactive group (like an NHS ester) with a sulfhydryl-reactive group (like a maleimide). creative-biolabs.com The spacer arm, often a polyethylene (B3416737) glycol (PEG) chain, can be varied in length and chemical nature to influence the properties of the final conjugate, such as its solubility and steric hindrance. axispharm.compurepeg.com

The versatility of heterobifunctional linkers has made them indispensable tools in various scientific fields. nih.govrsc.org They are fundamental in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to a specific antibody for targeted cancer therapy. rsc.org They are also used to create fluorescently labeled probes for bio-imaging, to immobilize proteins onto surfaces for biosensor development, and to construct complex molecular assemblies. rsc.orgconju-probe.com

Structural Rationale for Methyltetrazine-amino-PEG4-azide Architecture

The architecture of this compound is a prime example of rational molecular design in chemical biology. It is a heterobifunctional linker with three key components: a methyltetrazine moiety, a polyethylene glycol (PEG4) spacer, and an azide (B81097) group. conju-probe.com This strategic combination of functional units provides the molecule with its unique capabilities for advanced bioconjugation.

| Component | Function |

| Methyltetrazine | Enables extremely fast and selective bioorthogonal reactions. |

| PEG4 Spacer | Enhances water solubility, provides flexibility, and reduces steric hindrance. |

| Azide Group | Participates in versatile "click chemistry" reactions. |

Role of the Methyltetrazine Moiety in Bioorthogonal Reactivity

The methyltetrazine group is a key player in one of the fastest bioorthogonal reactions currently known: the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govrsc.org In this reaction, the electron-poor tetrazine acts as a diene and rapidly reacts with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). wikipedia.orgconju-probe.com This reaction is exceptionally fast and highly selective, proceeding with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹. smolecule.com

A significant advantage of the tetrazine ligation is that it occurs without the need for a catalyst and is orthogonal to many other chemical transformations, including other bioorthogonal reactions. conju-probe.comwikipedia.org This allows for multiple, distinct labeling events to occur simultaneously within the same biological system. wikipedia.org The methyl group on the tetrazine ring helps to modulate the reactivity and stability of the molecule. nih.govrsc.org The rapid kinetics and high specificity of the tetrazine-TCO reaction make it ideal for labeling low-abundance biomolecules in living cells and for applications in pre-targeted imaging and therapy. conju-probe.comnih.gov

Significance of the Polyethylene Glycol (PEG4) Spacer in Molecular Design

The polyethylene glycol (PEG) spacer is a crucial element in the design of many bioconjugation reagents. axispharm.comchempep.com In this compound, the PEG4 spacer, consisting of four repeating ethylene (B1197577) glycol units, serves several important functions. conju-probe.com

Enhanced Solubility: PEG chains are highly hydrophilic, which significantly increases the water solubility of the entire linker and any hydrophobic molecules it is attached to. axispharm.comsigmaaldrich.com This is critical for ensuring that the bioconjugation reactions can occur efficiently in aqueous biological environments. purepeg.com

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides conformational freedom, which can help to overcome steric hindrance between the molecules being conjugated. chempep.comlifetein.com This allows for more efficient binding and interaction with target molecules. purepeg.com

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the host's immune system, a process known as PEGylation. axispharm.compurepeg.comchempep.com This can lead to improved pharmacokinetic properties, such as a longer circulation half-life, for therapeutic molecules. pepdd.com

The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules, which can be critical for optimizing the function of the final bioconjugate. purepeg.comlifetein.com

Functional Significance of the Azide Group in Click Chemistry

The azide group is a versatile functional handle widely used in "click chemistry," a concept introduced by K. Barry Sharpless. sigmaaldrich.comwikipedia.org Click chemistry describes reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.orgnih.gov The most prominent click reaction involving an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov

In the context of this compound, the azide group provides a second, independent mode of conjugation. conju-probe.com It can react with molecules containing a terminal alkyne through the CuAAC reaction. medchemexpress.com Alternatively, it can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), which is a copper-free click reaction and thus highly biocompatible. wikipedia.orgmedchemexpress.com

The presence of the azide allows for the sequential or orthogonal labeling of different molecules. rsc.org For instance, the methyltetrazine end of the linker could be reacted with a TCO-modified protein, and the azide end could subsequently be used to attach a fluorescent dye or a drug molecule containing an alkyne. This dual reactivity makes this compound a powerful tool for constructing complex, multi-component systems for a wide range of applications in chemical biology and medicine. smolecule.comnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C21H31N8O5+ |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

imino-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C21H30N8O5/c1-17-25-27-21(28-26-17)19-4-2-18(3-5-19)16-23-20(30)6-8-31-10-12-33-14-15-34-13-11-32-9-7-24-29-22/h2-5,22H,6-16H2,1H3/p+1 |

InChI Key |

HCXJKTNNXLEXSV-UHFFFAOYSA-O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN=[N+]=N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways

Strategies for Methyltetrazine-amino-PEG4-azide Synthesis

The creation of this compound is a multi-step process that hinges on the careful elaboration of its core components. The synthetic strategy is designed to produce a heterotrifunctional molecule with distinct reactive handles: a methyltetrazine moiety for bioorthogonal reactions, an amino group for standard conjugations, and an azide (B81097) group for click chemistry.

The polyethylene (B3416737) glycol (PEG) spacer is a critical element of the target molecule, imparting water solubility, biocompatibility, and flexibility. chempep.com The synthesis typically begins with the construction of the PEG4 backbone, which consists of four repeating ethylene (B1197577) oxide units. This process often starts from a diol precursor, which is then functionalized. The preparation of an azide-terminated PEG chain, a key intermediate, can be achieved from a hydroxyl-terminated polyglycol. nih.gov This conversion often proceeds through the formation of a mesylate intermediate, followed by nucleophilic substitution with an azide source, such as sodium azide. nih.gov This foundational step is crucial as the PEG linker enhances solubility and minimizes steric hindrance in subsequent conjugation reactions.

Achieving the desired heterotrifunctional structure of this compound requires precise control over the placement of the methyltetrazine, amino, and azide groups. This is accomplished through regioselective functionalization, often employing protecting group strategies to ensure that each end of the PEG linker reacts specifically. chempep.com For instance, a PEG derivative with one terminus protected and the other available for reaction allows for the sequential introduction of different functional groups. End-group modification techniques, such as converting terminal hydroxyl groups to amines or azides, are fundamental to this process. chempep.comnih.gov The synthesis might involve starting with a PEG molecule that already has an amino and a hydroxyl group, allowing for the selective modification of each. The methyltetrazine group is typically introduced by reacting a corresponding activated tetrazine derivative with an appropriate functional group on the PEG spacer.

Chemical Modifications and Analog Development for Research Applications

To meet the diverse demands of modern chemical biology and materials science, the basic structure of this compound can be systematically altered. These modifications focus on changing the PEG linker, tuning the reactivity of the tetrazine, and incorporating the entire construct into more complex molecular systems.

| Compound Name | PEG Chain Length | Key Architectural Feature |

|---|---|---|

| Methyltetrazine-amino-PEG3-azide | 3 | Linear |

| This compound | 4 | Linear |

| Methyltetrazine-amido-PEG7-azide | 7 | Linear |

| Methyltetrazine-PEG8-azide | 8 | Linear |

| Methyltetrazine-amido-PEG12-azide | 12 | Linear |

| N-(Methyltetrazine-PEG2)-N-bis(PEG3-azide) | 2 and 3 | Branched |

The reactivity of the methyltetrazine moiety in the inverse electron-demand Diels-Alder (iEDDA) reaction is a key parameter that can be fine-tuned. nih.gov The reaction kinetics are influenced by the electronic properties of the tetrazine ring. nih.gov Attaching electron-withdrawing groups to the tetrazine can increase its reactivity, while electron-donating groups can decrease it. nih.govnih.gov The position of substituents on the aromatic ring of the tetrazine also has a significant impact on reactivity. nih.gov For instance, studies have shown that ortho-substituents can lead to high intrinsic reactivity. nih.gov This ability to modulate the reactivity allows for the design of bioorthogonal probes that are optimized for specific applications, balancing reaction speed with stability. chemrxiv.org

| Modification to Tetrazine Ring | Effect on Reactivity in iEDDA | Rationale |

|---|---|---|

| Addition of Electron-Withdrawing Group | Increase | Lowers the LUMO energy of the diene (tetrazine) |

| Addition of Electron-Donating Group | Decrease | Raises the LUMO energy of the diene (tetrazine) |

| Smaller Substituents | Increase | Reduces steric hindrance |

| Ortho-substitution on Phenyl Ring | Increase (intrinsic) | Can be influenced by distortion effects between the aromatic and tetrazine rings |

This compound is a versatile building block for the construction of large and complex molecular architectures. vectorlabs.com Its distinct reactive groups allow for a modular approach to synthesis. For example, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity. medchemexpress.com The PEG linker in this context provides the necessary spacing and solubility for the two active ends of the PROTAC. medchemexpress.com Similarly, this compound is a valuable tool in the development of antibody-drug conjugates (ADCs), where the tetrazine can be used for bioorthogonal antibody labeling, and the azide can be used to attach a cytotoxic payload via click chemistry. biochempeg.com The ability to use multicomponent reactions further expands the possibilities for creating diverse molecular scaffolds for drug discovery and other applications. beilstein-journals.orgeurekaselect.com

Advanced Reaction Mechanisms in Bioorthogonal Ligation Chemistry

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with Methyltetrazine

The IEDDA reaction is a cornerstone of bioorthogonal chemistry, distinguished by its exceptional speed and selectivity. rsc.org In this reaction, an electron-poor diene, such as the methyltetrazine component of Methyltetrazine-amino-PEG4-azide, reacts with an electron-rich dienophile. mdpi.comnih.gov The fast kinetics are attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. mdpi.comnih.gov

Mechanistic Pathways with Strained Alkenes (e.g., trans-cyclooctene (B1233481), norbornene, cyclopropene)

The reaction between the methyltetrazine moiety and a strained alkene dienophile proceeds through a [4+2] cycloaddition mechanism. researchgate.net This process involves the 1,4-addition of the tetrazine's diene system to the alkene. researchgate.net

The mechanistic steps are as follows:

Cycloaddition: The tetrazine reacts with the strained alkene (e.g., trans-cyclooctene (TCO), norbornene, or cyclopropene) to form a highly strained, unstable bicyclic intermediate. researchgate.netconju-probe.com

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). mdpi.comresearchgate.net

Product Formation: The elimination of nitrogen results in the formation of a stable 4,5-dihydropyridazine adduct, which links the two molecules. researchgate.netbiochempeg.com This final product may subsequently isomerize to a more stable 1,4-dihydropyridazine or be oxidized to a pyridazine (B1198779). researchgate.net

This pathway is highly efficient and chemoselective, forming a stable covalent bond between the reacting partners. conju-probe.com

Kinetic Considerations and Reaction Rate Enhancement in Bioorthogonal Systems

The IEDDA reaction involving tetrazines is recognized as the fastest bioorthogonal ligation currently available. mdpi.comnih.gov The reaction rates are exceptionally high, which allows for the use of very low reactant concentrations, a significant advantage in biological systems. nih.gov

Several factors influence the reaction kinetics:

Dienophile Strain: The rate of the IEDDA reaction is heavily dependent on the strain of the dienophile. Highly strained alkenes, such as trans-cyclooctene (TCO), are among the most reactive partners for tetrazines. rsc.org

Tetrazine Substitution: The electronic properties of the tetrazine ring are critical. Electron-withdrawing groups on the tetrazine backbone lower its LUMO energy, increasing reactivity. nih.gov Conversely, the methyl group in methyltetrazine is slightly electron-donating, which can moderate the reaction rate compared to unsubstituted tetrazines.

Proximity Enhancement: In systems where the tetrazine and alkene are brought into close proximity by interacting biomolecules (e.g., protein subunits), the effective molarity increases dramatically, leading to a significant enhancement in the reaction rate even with less reactive alkenes. nih.gov

| Reactants | Second-Order Rate Constant (k₂) |

| General Tetrazine-Dienophile | 1 to 10⁶ M⁻¹s⁻¹ mdpi.com |

| Methyltetrazine-TCO | > 1,000 M⁻¹s⁻¹ vulcanchem.com |

| Tetrazine-TCO (fastest) | up to 10⁶ M⁻¹s⁻¹ rsc.org |

| Tetrazine-Norbornene | ~1.9 M⁻¹s⁻¹ mdpi.com |

A high second-order rate constant, often greater than 50,000 M⁻¹s⁻¹, is considered crucial for achieving efficient IEDDA reactions in vivo. nih.gov

Azide-Mediated Click Chemistry Reactions

The azide (B81097) group on this compound provides a second, independent bioorthogonal handle. This functionality allows the molecule to participate in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and widely used click reaction that joins an azide and a terminal or internal alkyne. frontiersin.org It is prized for its efficiency, stereospecificity, and the stability of the resulting product. biochempeg.com The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent or stabilized by specific ligands to prevent toxicity in biological applications. nih.govacs.org

The defining outcome of the CuAAC reaction is the formation of a stable, five-membered 1,4-disubstituted 1,2,3-triazole ring. frontiersin.orgnih.gov This heterocyclic linkage is created through a [3+2] dipolar cycloaddition between the azide and the alkyne, with the copper(I) catalyst playing an essential role in activating the alkyne and controlling the regioselectivity of the reaction. frontiersin.orgmdpi.com The resulting triazole ring is exceptionally stable and is not susceptible to cleavage under typical physiological conditions, making it an ideal covalent linker in fields ranging from drug discovery to materials science. nih.govmdpi.com

Catalytic Requirements and Reaction Efficiency in Organic Synthesis

The efficiency and catalytic needs of this compound are dictated by its two terminal functional groups. The methyltetrazine moiety engages in an inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles, most notably trans-cyclooctene (TCO). medchemexpress.com This reaction is renowned for its exceptionally fast kinetics, with rate constants reported to exceed 1,000 M⁻¹s⁻¹, and proceeds efficiently without the need for a catalyst. broadpharm.comvulcanchem.com The reaction's speed and selectivity make it ideal for applications requiring rapid conjugation. medchemexpress.com

Conversely, the azide terminus offers multiple reaction pathways. It can undergo the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. This highly reliable reaction requires a Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. vulcanchem.com While efficient, the cytotoxicity associated with copper catalysts can limit its use in living systems. thermofisher.combiochempeg.com The reaction rates for CuAAC are generally slower than IEDDA, in the range of 0.1–1 M⁻¹s⁻¹. vulcanchem.com Alternatively, the azide group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a catalyst-free method discussed below. broadpharm.com The hydrophilic PEG4 spacer in the molecule enhances aqueous solubility and mitigates steric hindrance during these conjugation reactions. conju-probe.comvulcanchem.commedium.com

| Reaction Type | Reactive Partner | Catalyst Requirement | Typical Rate Constant (k₂) |

| IEDDA | trans-cyclooctene (TCO) | None | > 1,000 M⁻¹s⁻¹ vulcanchem.com |

| CuAAC | Terminal Alkyne | Copper(I) | ~0.1–1 M⁻¹s⁻¹ vulcanchem.com |

| SPAAC | Strained Alkyne (e.g., DBCO) | None | Varies (slower than IEDDA) biochempeg.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduced by Bertozzi in 2004, SPAAC represents a significant advancement in bioorthogonal chemistry, providing a catalyst-free alternative to the CuAAC reaction. nih.gov The reaction relies on the high ring strain of a cyclic alkyne to lower the activation energy, thereby enabling the cycloaddition to proceed without an exogenous catalyst. biochempeg.com This characteristic is particularly advantageous for the azide functionality of this compound.

The azide group of this compound readily participates in SPAAC reactions with various strained cyclooctynes. broadpharm.com Prominent examples of these reaction partners include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). broadpharm.comnih.gov The reaction involves a [3+2] dipolar cycloaddition between the azide and the strained alkyne, forming a stable triazole linkage. nih.gov This process is highly chemoselective, as neither azides nor strained alkynes typically react with other functional groups found in biological systems. conju-probe.comconju-probe.com The modularity of this approach allows for straightforward conjugation to biomolecules or surfaces that have been pre-functionalized with a strained alkyne like DBCO. broadpharm.commedchemexpress.combroadpharm.com

The primary advantage of employing SPAAC for conjugations involving this compound is its exceptional biocompatibility. conju-probe.comconju-probe.com By eliminating the need for a copper catalyst, SPAAC circumvents the issue of cellular toxicity associated with CuAAC, making it a superior choice for applications within living systems. thermofisher.combiochempeg.comnih.gov This compatibility has enabled the use of SPAAC in a wide range of in vitro and in vivo studies, including the specific labeling of biomolecules on cell surfaces and intraoperative tumor imaging. nih.gov The reaction proceeds efficiently under mild physiological conditions (aqueous media, neutral pH, and ambient temperature), ensuring that the integrity of complex biological structures is maintained. conju-probe.comconju-probe.com

Staudinger Ligation with Phosphine (B1218219) Derivatives

The Staudinger ligation is another powerful, bioorthogonal reaction available for the azide group of this compound. thermofisher.comnih.gov This reaction, an adaptation of the classic Staudinger reaction discovered by Hermann Staudinger, occurs between an azide and a specifically engineered phosphine, such as a triarylphosphine bearing a methyl ester trap. thermofisher.comnih.govnih.gov

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of an aza-ylide intermediate and the release of dinitrogen gas. wikipedia.orgyoutube.com In the Staudinger ligation, this intermediate undergoes an intramolecular rearrangement where the aza-ylide is trapped by an electrophile (typically an ester) positioned on one of the phosphine's aryl rings. thermofisher.comnih.gov This rearrangement results in the formation of a stable amide bond, covalently linking the two molecules, and a phosphine oxide byproduct. thermofisher.comwikipedia.org The reaction is highly chemoselective and proceeds in aqueous environments, making it suitable for bioconjugation. nih.govyoutube.com Studies have shown that the ligation proceeds without affecting the stereochemistry at the alpha-carbon of azido (B1232118) acids, highlighting its reliability for peptide and protein chemistry. nih.gov There are also "traceless" versions of the ligation where the phosphine oxide is not incorporated into the final conjugated product. wikipedia.orgnih.gov

Academic Research Applications in Molecular and Chemical Biology

Strategies for Bioconjugation and Targeted Molecular Labeling

The core utility of Methyltetrazine-amino-PEG4-azide lies in its ability to facilitate the linking of two different molecules with high specificity and efficiency. This is achieved through two key reactions: the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) involving the methyltetrazine group and a strained alkene like trans-cyclooctene (B1233481) (TCO), and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) involving the azide (B81097) group. conju-probe.comaxispharm.commedchemexpress.com The PEG4 spacer enhances the water solubility of the compound and provides flexibility, which can reduce steric hindrance during conjugation. conju-probe.comvulcanchem.com

Site-Specific Conjugation of Biomolecules (Proteins, Peptides, Oligonucleotides, Antibodies)

The ability to label biomolecules at specific sites is crucial for understanding their function and for creating precisely engineered molecular tools. This compound enables such site-specific modifications.

Proteins and Peptides: Researchers can introduce unnatural amino acids containing a TCO or alkyne group into a protein's sequence at a desired location using genetic code expansion techniques. nih.gov The methyltetrazine or azide group of the linker can then react specifically with this engineered site, allowing for the attachment of various payloads. This method offers a high degree of control over the labeling position. nih.gov

Oligonucleotides: Oligonucleotides can be synthesized with amine, alkyne, or other functional groups that can be readily conjugated to the azide or activated forms of the methyltetrazine linker. nih.gov This allows for the creation of well-defined oligonucleotide conjugates for various applications.

Antibodies: The lysine (B10760008) residues on the surface of antibodies can be targeted for conjugation. While this can lead to a heterogeneous mixture of products, site-specific methods are also employed. nih.gov For instance, incorporating a TCO-containing unnatural amino acid into the antibody structure allows for a precise reaction with the methyltetrazine group of the linker. nih.gov

The reaction kinetics of the tetrazine-TCO ligation are exceptionally fast, making it one of the most rapid bioorthogonal reactions available. medchemexpress.comconju-probe.com This allows for efficient conjugation even with low concentrations of reactants. conju-probe.com

Table 1: Comparison of Bioconjugation Reactions

| Reaction Type | Reactants | Key Features |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Methyltetrazine + trans-cyclooctene (TCO) | Extremely fast kinetics, bioorthogonal, no catalyst required. conju-probe.commedchemexpress.comconju-probe.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency, forms stable triazole linkage, requires copper catalyst. broadpharm.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal. nih.govmedchemexpress.com |

Development of Advanced Molecular Probes for Research Imaging Methodologies

The ability to attach imaging agents to specific biomolecules has revolutionized our ability to visualize biological processes in real-time. This compound serves as a critical component in the construction of such molecular probes. axispharm.com

Pretargeted nuclear imaging is a two-step approach that separates the targeting of a biomolecule from the delivery of the radioactive imaging agent. nih.govnih.gov This strategy can lead to improved image contrast and reduced radiation exposure to non-target tissues. nih.govnih.gov

In this approach, a targeting molecule (e.g., an antibody) modified with a TCO group is administered first and allowed to accumulate at the target site. Subsequently, a radiolabeled tetrazine, such as one derived from this compound, is administered. The tetrazine rapidly reacts with the TCO-modified antibody at the target site, leading to localized delivery of the radioisotope. nih.gov The fast kinetics of the tetrazine ligation are highly advantageous for this application. nih.gov

For in vitro and cellular imaging, fluorescent dyes can be attached to biomolecules using this compound. The azide group of the linker can be reacted with an alkyne-modified fluorescent dye via click chemistry. broadpharm.com The resulting fluorescently-labeled methyltetrazine can then be used to specifically label a TCO-modified biomolecule of interest within a complex biological sample or a living cell. conju-probe.com This allows for the visualization and tracking of the biomolecule's localization and dynamics.

Construction of Antibody-Oligonucleotide Conjugates (AOCs) for Research

Antibody-oligonucleotide conjugates (AOCs) are a promising class of molecules that combine the targeting specificity of an antibody with the therapeutic or diagnostic potential of an oligonucleotide. nih.govnih.gov this compound can be used to link these two components. For example, an antibody can be modified with a TCO group, and an oligonucleotide can be synthesized with an azide group. The bifunctional linker can then be used to connect the two, with the methyltetrazine reacting with the antibody's TCO and the linker's azide reacting with the oligonucleotide's alkyne (or vice-versa). nih.gov This modular approach allows for the flexible combination of different antibodies and oligonucleotides.

Design of Linkers for Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates (ADCs) are designed to deliver potent cytotoxic drugs specifically to cancer cells, thereby minimizing off-target toxicity. nih.gov The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. nih.gov

This compound and its derivatives are explored as components of ADC linkers. caltagmedsystems.co.ukbroadpharm.com The methyltetrazine moiety can be used for site-specific attachment to an antibody containing a TCO group. The azide end can be modified to incorporate a cleavable or non-cleavable linker attached to a cytotoxic payload. For example, a linker system can be designed where the azide is used to attach a dipeptide linker like Val-Cit, which is cleavable by lysosomal proteases, followed by a self-immolative spacer and the drug. broadpharm.com This ensures that the drug is released only after the ADC is internalized by the target cancer cell.

Table 2: Applications of this compound in Bioconjugation

| Application | Biomolecule | Key Feature of Linker Utilized | Research Goal |

| Site-Specific Labeling | Proteins, Peptides | Methyltetrazine-TCO ligation for specificity. nih.gov | Functional studies, creating defined bioconjugates. |

| Pretargeted Imaging | Antibodies | Fast kinetics of IEDDA for in vivo reaction. nih.govnih.gov | High-contrast imaging with reduced background. |

| Fluorescent Probes | Various Biomolecules | Azide for click chemistry attachment of dyes. broadpharm.com | Cellular and in vitro visualization. |

| AOC Construction | Antibodies, Oligonucleotides | Bifunctionality for linking two distinct molecules. nih.gov | Targeted delivery of oligonucleotides. |

| ADC Research | Antibodies, Cytotoxic Drugs | Modular design for creating targeted therapeutics. caltagmedsystems.co.ukbroadpharm.com | Specific drug delivery to cancer cells. |

Functionalization of Nanomaterials and Polymeric Architectures for Research

The distinct reactive ends of this compound make it a valuable tool for the functionalization of nanomaterials and the creation of novel polymeric structures for research purposes.

Surface Modification of Nanoparticles and Liposomes for Targeted Delivery Systems

The ability to modify the surfaces of nanoparticles and liposomes is critical for developing targeted drug delivery systems. This compound facilitates this by allowing for the attachment of targeting ligands to the surface of these nanocarriers. For instance, the azide group can be used to "click" the linker onto a nanoparticle or liposome (B1194612) that has been pre-functionalized with an alkyne group. Subsequently, the exposed methyltetrazine group can react with a targeting moiety, such as an antibody or a peptide that has been modified with a strained alkene (e.g., trans-cyclooctene), to create a targeted delivery vehicle. monash.edu This strategy has been successfully employed to functionalize liposomes for improved drug delivery efficiency. monash.edu Research has demonstrated the successful preparation of PEGylated azide-functionalized liposomes, confirming the potential of this system for tumor-targeted delivery through specific conjugation with dibenzocyclooctyne (DBCO) groups. monash.edu

A study on PEGylated azide-functionalized liposomes containing ciprofloxacin (B1669076) nanocrystals highlighted the successful creation of a drug delivery system with the potential for targeted anti-cancer therapy. monash.edu The surface functionalization using "click" chemistry was confirmed, indicating the promise of this approach for future applications. monash.edu

Creation of Functional Polymers and Hydrogels for Material Science Research

In material science, this compound is utilized in the synthesis of functional polymers and the formation of hydrogels. The bifunctional nature of the linker allows for the crosslinking of polymer chains or the incorporation of specific functionalities into a polymer backbone. For example, a polymer bearing alkyne groups can be reacted with the azide end of this compound. The resulting polymer, now decorated with methyltetrazine groups, can then be crosslinked by adding a molecule containing multiple strained alkene groups, leading to the formation of a hydrogel. The hydrophilic PEG4 spacer contributes to the water-solubility and biocompatibility of the resulting materials. medchemexpress.combroadpharm.com This approach offers a high degree of control over the physical and chemical properties of the resulting polymers and hydrogels, making them suitable for a wide range of research applications, including tissue engineering and controlled-release studies.

Development of Proteolysis-Targeting Chimeras (PROTACs) in Research Contexts

Proteolysis-targeting chimeras (PROTACs) are an emerging class of molecules designed to selectively degrade target proteins within cells. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov this compound and similar PEG-based linkers are valuable tools in the assembly of PROTACs for research purposes. medchemexpress.comtargetmol.com

Linker Design Principles in PROTAC Assembly

The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation. nih.gov The "click chemistry" handles on linkers like this compound provide a modular and efficient way to connect the target-binding ligand and the E3 ligase ligand. nih.gov The azide group can be reacted with an alkyne-modified ligand, and the methyltetrazine group can be reacted with a strained alkene-modified ligand in a sequential manner. This modularity allows researchers to rapidly generate libraries of PROTACs with varying linker lengths and compositions to optimize degradation activity. nih.gov The hydrophilic PEG spacer in this compound can also improve the solubility and cell permeability of the resulting PROTAC molecule. broadpharm.com

| Feature | Description | Reference |

| Modularity | The orthogonal reactive groups (azide and methyltetrazine) allow for the stepwise and controlled assembly of PROTACs. | nih.gov |

| Flexibility | The PEG4 chain provides a flexible connection between the two ligands, which can be crucial for optimal ternary complex formation. | broadpharm.com |

| Solubility | The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties. | broadpharm.com |

Methodological Integration into Targeted Protein Degradation Systems Research

The use of this compound and other click chemistry reagents has become integral to research on targeted protein degradation. nih.gov This methodology allows for the rapid and efficient synthesis of PROTAC libraries to systematically investigate the structure-activity relationships of these degraders. nih.gov By varying the linker, researchers can probe the optimal distance and orientation between the target protein and the E3 ligase for effective ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This approach accelerates the discovery and optimization of potent and selective protein degraders for a wide range of biological targets, thereby advancing our understanding of protein function and validating new therapeutic targets. nih.govresearchgate.net The ability to rapidly deplete specific proteins with temporal control offers a powerful alternative to genetic methods like CRISPR-Cas9 or RNA interference. nih.gov

Application in Peptide Chemistry and Post-Translational Modification Studies

The unique reactivity of this compound also finds applications in peptide chemistry and the study of post-translational modifications (PTMs). The amine group present in the "amino" variant of this linker (this compound) can be used for standard peptide synthesis protocols, allowing for its incorporation into a peptide sequence. medchemexpress.com The orthogonal azide and methyltetrazine functionalities can then be used for subsequent modifications.

For instance, a synthetic peptide containing this compound can be selectively labeled at the azide position with a fluorescent probe or other reporter molecule via click chemistry. The methyltetrazine group remains available for a second, bioorthogonal reaction, such as capturing the peptide onto a surface functionalized with a strained alkene. This dual-functionalization capability is highly valuable for creating sophisticated peptide-based tools for studying protein-protein interactions, enzyme activity, and PTMs. nih.gov Eukaryotic cells rely on PTMs to regulate a wide range of protein functions, and tools that allow for the specific introduction or detection of these modifications are crucial for research in this area. nih.gov

Peptide Synthesis Support

The integration of bioorthogonal handles into peptides is a cornerstone of modern chemical biology, enabling applications from imaging to targeted drug delivery. This compound serves as a critical reagent for the post-synthesis functionalization of peptides created via Solid-Phase Peptide Synthesis (SPPS).

The general strategy involves incorporating an amino acid bearing a "click-reactive" handle, such as an alkyne group (e.g., propargylglycine), into the peptide sequence during automated or manual SPPS. nih.govbiosyntan.de The synthesis follows standard protocols, like Fmoc-based chemistry, which allows for the stepwise assembly of the peptide on a solid support. nih.govyoutube.com Once the desired peptide sequence is assembled, it remains anchored to the resin.

At this stage, the azide moiety of this compound is utilized. The peptide, still on the solid support and bearing an exposed alkyne group, is treated with the linker. A highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction occurs, covalently attaching the linker to the peptide via a stable triazole ring. biosyntan.decpcscientific.com This "click" reaction is bioorthogonal, meaning it does not interfere with the native functional groups present in the peptide's amino acid side chains. cpcscientific.com The hydrophilic PEG4 spacer helps to improve the solubility of the modified peptide and provides spatial separation between the peptide and the terminal methyltetrazine group.

After the linker is attached, the peptide is cleaved from the solid support and its side-chain protecting groups are removed. The final product is a peptide specifically labeled with a methyltetrazine group, ready for subsequent bioorthogonal conjugation reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) tagged molecule. cpcscientific.com This two-step modification process provides a modular and efficient method for producing highly functionalized peptides for advanced research applications. nih.gov

Post-Polymerization Functionalization of Polymer Conjugates

Post-polymerization functionalization is a powerful strategy for creating advanced polymer materials with tailored properties, avoiding issues of monomer incompatibility or functional group sensitivity during polymerization. This compound is well-suited for this approach, enabling the introduction of the highly reactive tetrazine moiety onto pre-formed polymer backbones.

The methodology relies on synthesizing a polymer scaffold that incorporates reactive handles amenable to click chemistry. rsc.org For example, a polymer can be synthesized using monomers that contain alkyne groups, or alkyne functionalities can be introduced after polymerization. These alkyne-decorated polymers serve as the substrate for functionalization.

The functionalization is achieved by reacting the alkyne-containing polymer with this compound. The azide group on the linker reacts with the pendent or terminal alkyne groups on the polymer via the CuAAC click reaction. rsc.orgresearchgate.net This step efficiently grafts the Methyltetrazine-PEG4 unit onto the polymer backbone. One of the key advantages of this strategy is its high efficiency and specificity, allowing for a high degree of functionalization under mild, metal-catalyzed conditions. rsc.orgscispace.com

Once functionalized, the polymer is decorated with methyltetrazine groups that act as reactive sites for further modification. nih.gov These groups can readily participate in IEDDA reactions with molecules containing strained alkenes like norbornene or trans-cyclooctene. scispace.combirmingham.ac.ukmonash.edu This allows for the attachment of biomolecules, imaging agents, or other polymers, creating complex architectures such as block copolymers or functional nanomaterials without the need for catalysts or external stimuli in this final conjugation step. rsc.orgscispace.com This two-stage "click" approach—first CuAAC for functionalization, then IEDDA for conjugation—provides a robust and versatile platform for designing sophisticated polymeric materials. rsc.org

"Click-to-Release" Mechanisms for Controlled Molecular Release in Research

The "click-to-release" strategy represents a significant advancement in chemical biology, allowing for the spatiotemporal control of molecular release. This mechanism leverages the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), to trigger the cleavage of a chemical bond and liberate a molecule of interest. nih.govnih.gov The methyltetrazine moiety of a linker like this compound is the key component that initiates this process.

In a typical click-to-release system, a cargo molecule (e.g., a drug, a fluorophore) is "caged" by linking it to a TCO molecule through a cleavable self-immolative linker, often a carbamate. nih.govnih.gov This TCO-caged conjugate is stable and inactive. The release is triggered upon introduction of a tetrazine-containing compound. The IEDDA reaction between the tetrazine and the TCO ring is exceptionally fast and proceeds to form an unstable dihydropyridazine (B8628806) intermediate. nih.gov This intermediate rapidly undergoes a series of electronic rearrangements, culminating in the 1,4-elimination of the self-immolative linker and the release of the uncaged cargo molecule, with inert nitrogen gas and a pyridazine (B1198779) derivative as byproducts. scispace.comnih.gov

Research has delved into the mechanistic details to optimize release efficiency. Studies have revealed that the reaction can be sensitive to pH and that the formation of a stable, "dead-end" isomer of the dihydropyridazine intermediate can lead to incomplete release. nih.gov By modifying the tetrazine structure, for instance with acid functionalities, researchers have been able to accelerate the release and ensure its completion across physiological pH ranges. nih.gov

Alternative strategies have also been developed, such as placing the cleavable linker on the tetrazine molecule itself. In this reversed setup, the tetrazine-caged molecule is stable until it reacts with a TCO-containing trigger molecule, which initiates the same cascade of reactions leading to cargo release. nih.gov This modularity allows for broad applications in research, including the activation of therapeutic agents at a specific site or the controlled uncaging of fluorescent probes to study biological processes in real-time. nih.govnih.gov

Table 1: Research Findings on Tetrazine-Triggered "Click-to-Release" Systems

| Trigger | Caged Compound/System | Release Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Tetrazine | TCO-carbamate-linked amine | Aqueous buffer, pH 7.4 | Release is rapid but can be incomplete due to the formation of a non-releasing "dead-end" isomer. Acid-functionalized tetrazines accelerate release and increase efficiency. | nih.govnih.gov |

| Tetrazine | TCO-caged Combretastatin A4 (phenolic drug) via self-immolative linker | PBS buffer | Achieved >95% release of the phenolic drug within 2 hours. The prodrug showed a 750-fold reduction in cytotoxicity compared to the parent drug before release. | nih.govscispace.com |

| trans-cyclooctene (TCO) | Methylene (B1212753) tetrazine-caged carboxylic acid | 75% PBS/MeCN, 37°C | Methyl tetrazine esters showed good stability and efficient release of carboxylic acids upon reaction with TCO. | nih.gov |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Vinyl-ether modified trimethyl lock (TML) with doxorubicin | Physiological conditions | The IEDDA reaction was the rate-limiting step in a three-step release sequence. The system successfully released the anticancer drug doxorubicin. | monash.edu |

Methodological Considerations and Experimental Design in Academic Research

Optimization of Reaction Conditions for Bioorthogonal Ligation Strategies

The success of bioorthogonal ligation using Methyltetrazine-amino-PEG4-azide is highly dependent on the optimization of reaction conditions. These conditions must be finely tuned to maximize ligation efficiency while preserving the integrity of the biological molecules and environments involved.

Bioorthogonal reactions with this compound occur effectively under mild buffer conditions, often in phosphate-buffered saline (PBS). conju-probe.combroadpharm.com This compatibility with aqueous environments at physiological pH is a key advantage, as it allows the ligation to proceed in the presence of sensitive biological macromolecules without the need for potentially denaturing organic co-solvents. rsc.org The reaction is biocompatible and does not require accessory reagents like copper catalysts or reducing agents, which can be toxic to cells. rsc.orgconju-probe.com

| Solvent/Buffer | Compatibility Note |

| DMSO, DMF, DCM | Good solubility for stock solutions and non-biological reactions. conju-probe.com |

| Methanol (MeOH) | Suitable for dissolving the compound. rsc.org |

| Aqueous Buffers (e.g., PBS) | High compatibility due to the hydrophilic PEG4 spacer, ideal for biological applications. conju-probe.combroadpharm.com |

This table summarizes the solvent and buffer compatibility for reactions involving this compound.

Temperature and pH are pivotal factors that can significantly influence the kinetics and efficiency of the ligation reaction. The inverse-electron-demand Diels-Alder reaction between the methyltetrazine moiety and a strained alkene (like trans-cyclooctene) is known for its exceptionally fast kinetics, even at low concentrations. rsc.orgbroadpharm.com

Temperature: Reactions involving this compound are typically conducted at temperatures ranging from 0°C to 25°C. conju-probe.com This range is well-suited for experiments involving live cells or temperature-sensitive proteins. Operating within this temperature range helps to prevent the degradation of the tetrazine ring while still allowing for rapid ligation. conju-probe.com

pH: The reactivity of the terminal amine group for conjugation is pH-dependent, with an optimal range typically between pH 7 and 9. For the bioorthogonal ligation of the tetrazine moiety, the reaction proceeds efficiently across a range of pH values, generally between 6 and 9. broadpharm.com However, maintaining a stable pH, often with a buffer like PBS, is crucial for reproducibility and for preserving the structure and function of biomolecules. The stability of the compound in PBS at 37°C has been noted for over 24 hours. conju-probe.com

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 0 - 25°C | Prevents degradation of the tetrazine moiety while ensuring efficient reaction kinetics. conju-probe.com |

| pH | 7 - 9 (for amine conjugation) | Optimizes the nucleophilicity of the primary amine for amide bond formation. |

| pH | 6 - 9 (for tetrazine ligation) | Ensures efficient and rapid bioorthogonal reaction. broadpharm.com |

This table outlines the optimal temperature and pH conditions for reactions with this compound.

Analytical and Characterization Techniques for Compound Verification and Ligation Assessment

Rigorous analytical and characterization methods are essential to verify the purity of this compound and to assess the success of ligation reactions. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic methods provide detailed information about the structure of the compound and the progress of the reaction.

UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance in the visible range, typically between 510 and 550 nm, which is responsible for its red color. conju-probe.combroadpharm.com The progress of the iEDDA reaction can be conveniently monitored by the disappearance of this absorption band as the tetrazine is consumed. broadpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. For this compound, characteristic signals include a singlet for the tetrazine protons (δ 9.2–9.5 ppm) and a multiplet for the PEG4 methylene (B1212753) protons (δ 3.4–3.7 ppm). conju-probe.com Upon successful ligation, the disappearance of these signals and the appearance of new signals corresponding to the dihydropyridazine (B8628806) product can be observed.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound and its conjugates. For this compound, the expected [M+H]⁺ peak would be observed to confirm its identity. conju-probe.com

| Technique | Application | Key Finding/Observation |

| UV-Vis | Reaction Monitoring | Disappearance of absorbance at 510-550 nm indicates consumption of the tetrazine. broadpharm.com |

| ¹H NMR | Structural Confirmation | Characteristic signals for tetrazine and PEG4 protons. conju-probe.com |

| Mass Spectrometry | Product Confirmation | Detection of the correct molecular weight for the compound and its conjugates. conju-probe.com |

This table summarizes the application of spectroscopic methods in the study of this compound.

Chromatographic techniques are indispensable for purifying the final product and assessing the purity of the starting material.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for both the purification and purity assessment of this compound. Purity is often confirmed to be greater than 95%. rsc.org

Liquid Chromatography-Mass Spectrometry (LCMS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for analyzing reaction mixtures, allowing for the identification of starting materials, intermediates, and the final conjugated product in a single run.

When this compound is used to functionalize nanoparticles, dynamic light scattering (DLS) is a crucial technique for characterizing the resulting nanomaterials. DLS measures the size distribution of particles in a suspension and can be used to assess their stability. By measuring the hydrodynamic radius of nanoparticles before and after conjugation with this compound, researchers can confirm the successful modification of the nanoparticle surface. Furthermore, DLS can be used to study the stability of the functionalized nanoparticles over time and under different buffer conditions, which is critical for their application in biological systems.

Quantitative Assessment of Ligation Efficiency and Yield

A variety of analytical techniques are employed to assess the efficiency of these ligation reactions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are principal among these methods. nih.gov These techniques allow for the separation and identification of reactants, products, and any potential side-products, thereby enabling the calculation of conversion rates and product purity. For instance, in the synthesis of related tetrazine-functionalized molecules, HPLC analysis is routinely used to confirm purity, often achieving greater than 95%. nih.gov

Kinetic studies are also crucial for understanding and optimizing ligation reactions. Stopped-flow spectrophotometry is a powerful technique for measuring the rapid kinetics of the iEDDA reaction. rsc.org By monitoring the disappearance of the tetrazine chromophore, which has a characteristic absorbance, researchers can determine pseudo-first-order and second-order rate constants. rsc.org This data is vital for comparing the reactivity of different tetrazine and dienophile pairs and for designing experiments where reaction time is a critical parameter.

Detailed Research Findings

Recent studies provide concrete examples of the high efficiency associated with reactions involving PEGylated tetrazine linkers. For the synthesis of an ammoniomethyltrifluoroborate-functionalized methyltetrazine (AmBF3-PEG4-mTz) utilizing a PEG4-azide precursor, a yield of approximately 94% was achieved through a copper(I)-catalyzed click chemistry reaction. nih.gov The purity of the final product was confirmed to be ≥95% by HPLC. nih.gov

In a study investigating the kinetics of the iEDDA ligation between tetrazine-functionalized polymers and a PEG4-TCO derivative, second-order rate constants were determined, highlighting the rapid nature of the conjugation. rsc.org These kinetic measurements are essential for applications requiring fast and quantitative conversions at low concentrations. rsc.org

The following tables present data extrapolated from research on related PEGylated tetrazine systems, illustrating the quantitative assessment of ligation efficiency and reaction kinetics.

Table 1: Synthesis Yield and Purity of a PEGylated Methyltetrazine Compound

| Compound | Reaction Type | Yield | Purity (by HPLC) | Reference |

|---|---|---|---|---|

| AmBF3-PEG4-mTz | Copper(I)-catalyzed azide-alkyne cycloaddition | ~94% | ≥95% | nih.gov |

Table 2: Kinetic Data for iEDDA Ligation of Tetrazine-Functionalized Polymers with PEG4-TCO

| Reactants | Method | Parameter Measured | Key Finding | Reference |

|---|---|---|---|---|

| Tz-functionalized polypept(o)ides and PEG4-TCO | Stopped-flow spectrophotometry | Second-order rate constants | Quantitative conversions achieved in seconds at sub-millimolar concentrations. | rsc.org |

The analysis of the crude reaction mixture of a subsequent iEDDA reaction between a tetrazine and a TCO-functionalized peptide using UHPLC-HRMS further demonstrates the methodological approach to quantifying ligation products. nih.gov By extracting ion chromatograms, researchers can identify and relatively quantify the expected dihydropyridazine products and any isomers or side-products formed during the reaction. nih.gov This level of detailed analysis is critical for understanding the nuances of the ligation chemistry and ensuring the desired conjugate is the major product.

Future Directions and Emerging Research Avenues

Development of Novel Methyltetrazine-amino-PEG4-azide Derivatives with Enhanced Properties

The core structure of this compound is ripe for modification to generate novel derivatives with tailored functionalities. Research is moving towards creating a diverse portfolio of these linkers to expand their applicability. The primary strategy involves replacing the terminal amine or azide (B81097) with other reactive groups or incorporating multiple functionalities.

Key areas of development include:

Alternative Functional Groups: Creating derivatives where the amine or azide is replaced with other handles. For instance, Methyltetrazine-PEG4-SSPy incorporates an activated disulfide group for specific reaction with free thiols, forming a cleavable disulfide bond. conju-probe.com Similarly, Methyltetrazine-amido-N-bis(PEG4-NHS ester) features two NHS ester groups, enabling the labeling of primary amines in proteins or oligonucleotides. broadpharm.com

Multi-Arm and Multi-Functional Linkers: The synthesis of heterotrifunctional linkers, such as Amino-PEG4-bis-PEG3-Methyltetrazine, which contains two methyltetrazine moieties and a primary amine, allows for the simultaneous or sequential conjugation of multiple molecules. conju-probe.com This enables the assembly of more complex bioconjugates for advanced applications.

Interactive Table: Examples of Methyltetrazine Derivatives and Their Functionalities

Exploration of Enhanced Reactivity and Selectivity in Bioorthogonal Reactions for Complex Systems

The iEDDA reaction between tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO) is renowned as the fastest bioorthogonal ligation currently available. conju-probe.comconju-probe.comconju-probe.com However, the quest for the "ideal" bioorthogonal reaction continues, striving for even faster kinetics and absolute selectivity to enable stoichiometric labeling in living cells without the need for wash-out steps. psu.edunih.gov

Future research will likely focus on:

Tuning Tetrazine Electronics: The reactivity of the tetrazine ring is governed by its electronic properties. Future work will involve synthesizing next-generation tetrazines with modified substituents to further accelerate reaction rates. Research has already demonstrated that developing improved tetrazine-containing amino acids can lead to bimolecular rate constants as high as 72,500 M⁻¹s⁻¹. psu.edunih.gov

Minimizing Off-Target Reactions: While highly selective, ensuring zero interference from other functional groups within a complex biological milieu is paramount. conju-probe.comconju-probe.com Research will continue to refine the structure of both the tetrazine and its reaction partner to eliminate any potential for side reactions, thereby improving the signal-to-noise ratio in sensitive imaging and detection experiments.

Developing Novel Reaction Partners: While TCO, norbornene, and cyclopropene (B1174273) are common reaction partners for tetrazines, the exploration of new strained alkenes and alkynes could unlock different reaction kinetics and stability profiles. conju-probe.comconju-probe.comconju-probe.com The development of novel dienophiles could provide an expanded toolkit for researchers, allowing for multiple, orthogonal labeling strategies within the same system.

Integration into Advanced Chemical Biology Toolboxes for Systems-Level Understanding

This compound and its derivatives are powerful components of the chemical biology toolbox, with established applications in fluorescence imaging, drug delivery, and PET imaging. conju-probe.comconju-probe.com The next frontier is to integrate these tools for a more holistic, systems-level understanding of biological processes. This involves moving from labeling single entities to mapping complex interaction networks and dynamic cellular events in real time. psu.edu

Key integration strategies include:

Multiplexed Imaging: By using structurally distinct tetrazine derivatives with different reaction partners or combining tetrazine chemistry with other orthogonal bioorthogonal reactions (e.g., azide-alkyne cycloaddition), researchers can simultaneously track multiple proteins, glycans, or other biomolecules. This allows for the study of co-localization and complex formation within a living cell.

Probe and Perturb Studies: Multifunctional linkers can be used to bring a therapeutic payload or a perturbative agent (like a photosensitizer) to a specific target protein, which is simultaneously being tracked via a fluorescent reporter attached through the same linker. This would allow researchers to directly observe the functional consequences of targeted interventions.

Advanced Drug Delivery Systems: In the context of PROTACs, tetrazine linkers can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation. medchemexpress.com Future work will focus on creating more sophisticated, multi-component delivery systems for therapeutics and diagnostics.

Addressing Unmet Research Needs in Molecular Probe and Bioconjugation Technologies

Despite significant advances, several challenges and unmet needs remain in the field of molecular probes and bioconjugation that this compound and its successors can help address.

Stoichiometric Labeling: A major goal in cell biology is to achieve precise, controlled labeling of biomolecules. Current methods often require using a large excess of the labeling reagent, which can lead to background noise and potential cellular perturbations. The development of extremely fast and selective reactions, like those enabled by next-generation tetrazines, allows for labeling with substoichiometric amounts of the probe, effectively removing the reagent from the media within minutes and eliminating the need for wash steps. psu.edunih.gov

Accessibility and Customization: The broader adoption of advanced chemical biology techniques depends on the availability of a wide range of high-quality, affordable reagents. conju-probe.com There is a need for a more diversified catalog of click chemistry tools, including various tetrazine linkers, to support research in bioconjugation, diagnostics, and therapeutics. conju-probe.com

Bespoke Probe Design: Standard, off-the-shelf reagents may not be suitable for every research question. The demand for custom synthesis services to create tailored probes with specific functionalities, linker lengths, and solubility profiles is growing. conju-probe.com This allows for the creation of unique tools to investigate highly specific biological hypotheses.

Interactive Table: Research Needs Addressed by Tetrazine Chemistry

Q & A

Q. What is the synthetic pathway for Methyltetrazine-amino-PEG4-azide, and how does the PEG4 linker influence its reactivity?

this compound is synthesized by conjugating a methyltetrazine group to an azide-terminated PEG4 linker via an amine intermediate. The PEG4 spacer enhances water solubility and reduces steric hindrance, facilitating reactions in aqueous environments. The azide group enables copper-free "click" chemistry (e.g., strain-promoted alkyne-azide cycloaddition), while the methyltetrazine participates in inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified biomolecules .

Q. How does the iEDDA reaction mechanism differ from traditional Diels-Alder reactions in this context?

The iEDDA reaction between methyltetrazine and TCO is accelerated under physiological conditions (room temperature, aqueous media) without requiring metal catalysts. The electron-deficient tetrazine reacts with the electron-rich TCO, forming a stable bicyclic adduct. This reaction is faster (rate constants up to 10⁴ M⁻¹s⁻¹) and more selective than traditional Diels-Alder reactions, making it ideal for live-cell labeling .

Q. What experimental precautions are critical for maintaining the stability of this compound?

Store the compound at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the azide group or tetrazine ring degradation. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials. Confirm reactivity via LC-MS or TCO titration before critical experiments .

Advanced Research Questions

Q. How can researchers optimize reaction kinetics when conjugating this compound to TCO-modified proteins?

Kinetic optimization involves:

- pH adjustment : Perform reactions at pH 6.5–7.5 to balance tetrazine reactivity and protein stability.

- Molar ratio : Use a 1.2–1.5-fold excess of methyltetrazine over TCO to ensure complete conjugation while minimizing side reactions.

- Temperature : Conduct reactions at 4°C for temperature-sensitive biomolecules or 25°C for faster kinetics. Monitor progress via fluorescence quenching (tetrazine’s intrinsic fluorescence decreases upon iEDDA) .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in PEG4 linker length and purity?

- Analytical validation : Use MALDI-TOF MS to confirm PEG4 spacer integrity and HPLC to verify >95% purity.

- Controlled coupling : Employ stoichiometric ratios during amine-PEG4-azide conjugation to prevent oligomerization.

- Storage protocols : Lyophilize batches under inert gas to prevent oxidation of the tetrazine ring .

Q. How can the azide group be leveraged for orthogonal functionalization alongside the tetrazine moiety?

Sequential click reactions enable dual labeling:

Q. What are the limitations of this compound in vivo, and how can they be addressed?

- Short tetrazine half-life : Methyltetrazine’s electron-withdrawing groups enhance stability but may reduce reaction rates. Use dihydrotetrazine precursors for prolonged activity.

- PEG immunogenicity : Replace PEG4 with zwitterionic spacers (e.g., carboxybetaine) for reduced immune recognition in animal models. Validate biocompatibility via cytotoxicity assays (e.g., MTT) .

Methodological Considerations

Q. How to troubleshoot low conjugation efficiency in iEDDA reactions?

- Verify TCO integrity : TCO isomerization to cis-cyclooctene reduces reactivity. Use fresh TCO stocks and protect from light.

- Assess tetrazine activity : Pre-react with excess TCO and quantify unreacted tetrazine via UV-Vis (λ = 520 nm).

- Optimize solvent : Add 10% DMSO to improve solubility of hydrophobic biomolecules .

Q. What techniques confirm successful bioconjugation without disrupting the PEG4 linker?

- LC-MS : Detect mass shifts corresponding to tetrazine-TCO adducts.

- Fluorescence polarization : Monitor changes in rotational diffusion upon binding.

- Gel electrophoresis : Use Coomassie staining for proteins or in-gel fluorescence for tagged molecules .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction rates: How to reconcile literature values with experimental observations?

Variations arise from differences in TCO strain (e.g., BCN vs. sTCO) or tetrazine substituents. Standardize reagents using a reference reaction (e.g., methyltetrazine + BCN in PBS at 25°C) and compare kinetic data via stopped-flow spectroscopy. Report conditions explicitly (pH, ionic strength, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.